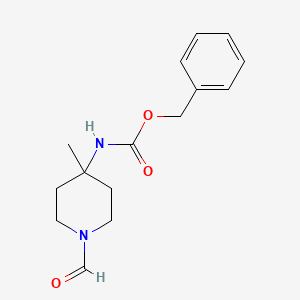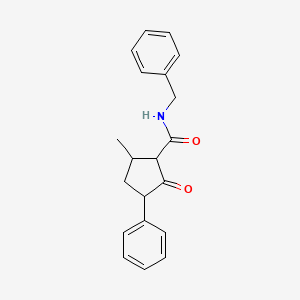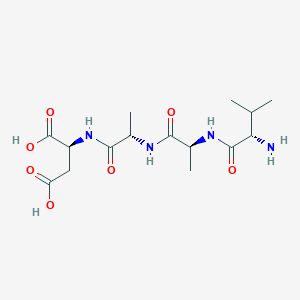![molecular formula C21H16O3S2 B12592421 ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid CAS No. 647829-90-1](/img/structure/B12592421.png)
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenylsulfanyl and benzoyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with other reagents to introduce the phenylsulfanyl groups and complete the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl groups are oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
- Oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones.
- Reduction of the benzoyl groups can produce alcohols.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The benzoyl groups may also play a role in binding to specific proteins or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Benzoylphenylsulfanyl derivatives: These compounds share the benzoyl and phenylsulfanyl groups but differ in the arrangement or additional substituents.
Phenylacetic acid derivatives: Compounds with similar acetic acid groups but different aromatic substitutions.
Uniqueness: The unique combination of benzoyl and phenylsulfanyl groups in ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
647829-90-1 |
|---|---|
Fórmula molecular |
C21H16O3S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-[4-(4-phenylsulfanylbenzoyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C21H16O3S2/c22-20(23)14-25-17-10-6-15(7-11-17)21(24)16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |
Clave InChI |
JQRNJDYHBJMPJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)

![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
